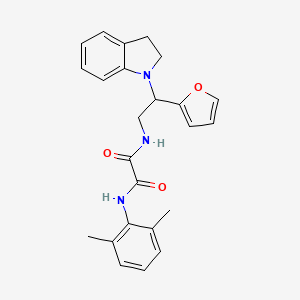![molecular formula C17H20N2O4S B2532356 N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide CAS No. 308293-79-0](/img/structure/B2532356.png)
N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-Azepanylsulfonyl)phenyl]-2-furamide is a synthetic compound with the molecular formula C17H20N2O4S . It has an average mass of 348.417 Da and a mono-isotopic mass of 348.114380 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Antitumor and Antiparasitic Applications
Antitumor Activity : Research has shown that certain phenyl-substituted derivatives exhibit significant antitumor activity. Compounds with modifications on the phenyl ring have been evaluated for their ability to interact with DNA, with some demonstrating promising effects against solid tumors and leukemia, highlighting their potential as antitumor agents (Atwell, Baguley, & Denny, 1989).
Antiparasitic Effects : Phenyl substitution of furamidine has been shown to significantly enhance its anti-parasitic activity against Trypanosoma cruzi and Leishmania amazonensis. These findings suggest the potential of phenyl-substituted furamidine analogs as new candidates for treating Chagas' disease and Leishmaniasis (de Souza et al., 2004).
Molecular Recognition and DNA Interaction
- Molecular Recognition : A study on DB293, a derivative with one phenyl ring replaced by benzimidazole, demonstrated its ability to bind in the minor groove of DNA at specific GC-containing sequences as a stacked dimer. This highlights the potential for designing compounds for specific recognition of mixed DNA sequences (Wang et al., 2000).
Materials Science and Polymer Development
- Polyamide Synthesis : Research into furanic-aliphatic polyamides, using furan-2,5-dicarboxylic acid (FDCA) as a base, suggests these materials could serve as sustainable alternatives to polyphthalamides. These polymers demonstrate potential for application in high-performance materials (Jiang et al., 2015).
Molecular Docking and Computational Studies
- Alzheimer's Disease : A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized and evaluated as potential therapeutic agents for Alzheimer's disease. One compound, in particular, showed excellent enzyme inhibition activity, suggesting a promising direction for Alzheimer's treatment research (Hussain et al., 2016).
Eigenschaften
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(16-6-5-13-23-16)18-14-7-9-15(10-8-14)24(21,22)19-11-3-1-2-4-12-19/h5-10,13H,1-4,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFOFBFQAVQLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

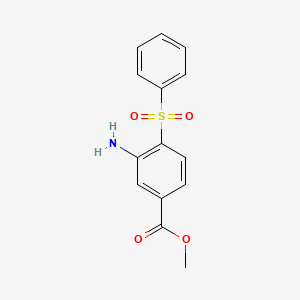
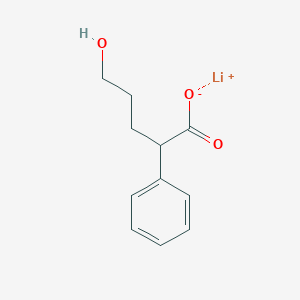
![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2532283.png)


![3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2532286.png)
![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2532287.png)
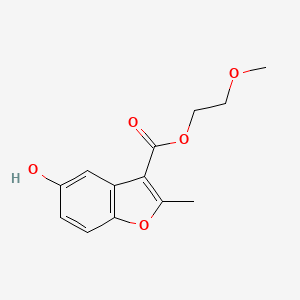
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]urea](/img/structure/B2532291.png)
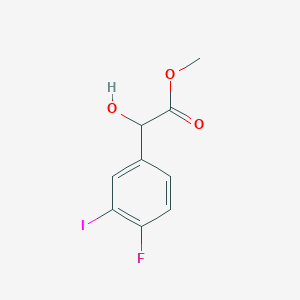
![N-[2-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2532293.png)
![N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2532294.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B2532295.png)
